molecular formula C9H11NO5S B2416927 4-[Methoxy(methyl)sulfamoyl]benzoic acid CAS No. 863669-56-1

4-[Methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B2416927
CAS No.: 863669-56-1
M. Wt: 245.25
InChI Key: CJGPRRLAAPLJLX-UHFFFAOYSA-N
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Description

4-[Methoxy(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is characterized by the presence of a methoxy group and a methylsulfamoyl group attached to the benzoic acid core. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid can be achieved through several routes. One common method involves the reaction of 4-sulfamoylbenzoic acid with methanol and methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-sulfamoylbenzoic acid in methanol.
  • Add methyl iodide and a base such as potassium carbonate.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[Methoxy(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[Methoxy(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[Methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[Methoxy(methyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    4-Sulfamoylbenzoic acid: This compound lacks the methoxy and methylsulfamoyl groups, making it less versatile in certain reactions.

    Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[methoxy(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGPRRLAAPLJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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